Absolute Configuration Assignment: (+)-Desflurane = (R)-Enantiomer
(+)-Desflurane has been unequivocally assigned the (R)-configuration, whereas the (-)-enantiomer possesses the (S)-configuration [1]. This assignment corrects earlier conflicting reports and is critical for interpreting stereospecific binding studies. The determination was made using vibrational circular dichroism spectroscopy, which revealed that each enantiomer exists in two distinct conformations at room temperature [1].
| Evidence Dimension | Absolute configuration |
|---|---|
| Target Compound Data | (+)-Desflurane = (R)-configuration |
| Comparator Or Baseline | (-)-Desflurane = (S)-configuration |
| Quantified Difference | Opposite stereochemistry; each exists in two distinct conformations |
| Conditions | Vibrational circular dichroism spectroscopy at room temperature |
Why This Matters
For research and potential clinical applications, knowing the absolute configuration is essential to attribute differential pharmacological effects and to guide enantioselective synthesis or purification.
- [1] Polavarapu PL, Cholli AL, Vernice G. Determination of absolute configurations and predominant conformations of general inhalation anesthetics: desflurane. J Pharm Sci. 1993;82(8):791-793. doi:10.1002/jps.2600820809 View Source
